molecular formula C13H12ClNO3 B1376234 Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 97026-71-6

Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1376234
CAS RN: 97026-71-6
M. Wt: 265.69 g/mol
InChI Key: HJWBBBADPXPUPA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (ECMC) is a synthetic organic compound that has recently gained attention as a potential research tool due to its wide range of applications and its ability to induce biochemical and physiological effects in cells. ECMC is a versatile small molecule that can be used in a variety of scientific research applications, including cell biology, biochemistry, and pharmacology. ECMC has been studied in both in vitro and in vivo models and has been found to be an effective tool for studying the mechanisms of action of various cellular processes.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Protocols and Chemical Properties Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate and its derivatives have been synthesized through various protocols, illustrating the chemical versatility and potential applications of these compounds. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride, characterized by NMR, mass spectral analysis, and confirmed by single-crystal X-ray diffraction studies (Achutha et al., 2017). Additionally, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions under ultrasound irradiation demonstrates the compound's adaptability in synthetic chemistry (Machado et al., 2011).

Crystal and Molecular Structures Detailed crystallographic studies have been conducted to understand the molecular structure of ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate derivatives. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, showcasing the specific molecular arrangements and stability factors of these compounds (Hu Yang, 2009).

Potential Applications

Antimicrobial and Anticancer Activities Compounds derived from ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate have been tested for their antimicrobial and anticancer properties. A series of derivatives showed promising activity against various bacterial and fungal strains, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016). Moreover, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were also characterized for their antimicrobial and anticancer activities, showcasing the potential medicinal applications of these compounds (Rajanarendar et al., 2010).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWBBBADPXPUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735501
Record name Ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97026-71-6
Record name Ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (E)- and/or (Z)—N-hydroxy-4-chloro-benzenecarboximidoyl chloride (26.0 g, 137 mmol) in diethylether (323 mL) was added ethyl 2-butynoate (15.4 g, 16.1 mL, 137 mmol) at 0° C. followed by the dropwise addition of triethylamine (24.1 g, 22.9 mL, 164 mmol) and the resulting mixture allowed to warm up to room temperature overnight. The mixture was then poured onto ice-water, and extracted with diethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (15.2 g, 42%) which was obtained as a light yellow solid. MS: m/e=266.1 [M+H]+.
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
323 mL
Type
solvent
Reaction Step One
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-N-hydroxy-benzimidoyl chloride (1.11 g, 5.88 mmol) in dry ethanol (9 ml) was added a solution of ethyl (E)-3-(1-pyrrolidino)crotonate (1.08 g, 5.88 mmol) and triethylamine (492 μl, 3.53 mmol) in dry ethanol (9 ml) over a period of twenty minutes at room temperature. The suspension was stirred for eighteen hours before the mixture was concentrated and the residue partitioned between ethyl acetate and water. The organic layer was washed with 0.5 N HCl and brine, before it was dried and concentrated in vacuo. The residue was purified by flash column chromatography with a gradient of ethyl acetate and hexanes on silica gel (40 g) to give the title compound as a white solid (1.09 g): 1H NMR (CDCl3, 200 MHz): δ=7.57 (m, 2H), 7.42 (m, 2H), 4.25 (q, J=7.0 Hz, 2H), 2.74 (s, 3H), 1.27 (t, J=7.0 Hz, 3H); MS: (+) m/z 266.31 (M+1).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
492 μL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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